molecular formula C8H15N B072785 Bicyclo[2.2.2]octan-1-amine CAS No. 1193-42-6

Bicyclo[2.2.2]octan-1-amine

Cat. No.: B072785
CAS No.: 1193-42-6
M. Wt: 125.21 g/mol
InChI Key: VCLQDVVELGHZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[222]octan-1-amine is a bicyclic amine compound with the molecular formula C8H15N It is characterized by a unique structure where two cyclohexane rings are fused together, sharing three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.2]octan-1-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]octanone using lithium aluminum hydride, followed by amination with ammonia or an amine source under high-pressure conditions . Another method includes the catalytic hydrogenation of bicyclo[2.2.2]octene in the presence of an amine .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale catalytic hydrogenation processes. These processes often utilize palladium or platinum catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Bicyclo[2.2.2]octanone.

    Reduction: Bicyclo[2.2.2]octane.

    Substitution: Various substituted bicyclo[2.2.2]octane derivatives.

Comparison with Similar Compounds

Biological Activity

Bicyclo[2.2.2]octan-1-amine is a bicyclic amine compound with significant potential in various biological applications. Its unique structure allows it to serve as a scaffold for drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

  • Chemical Formula : C8H15N
  • Molecular Structure : Characterized by two fused cyclohexane rings sharing three carbon atoms, providing a rigid framework conducive to biological interactions.

Mode of Action

This compound interacts with various biological targets due to its structural properties. It has been shown to modulate several biochemical pathways, which can lead to therapeutic effects in different disease models.

Biochemical Pathways

Research indicates that this compound can influence:

  • Cell Signaling : It may affect pathways involving cyclin-D1 and TGF-β signaling, which are crucial in cell proliferation and differentiation.
  • Enzyme Activity : Potential inhibition of prenyl-transferase activity has been noted, which is relevant in cancer biology.

Antiproliferative Effects

This compound has demonstrated antiproliferative activity by:

  • Inducing apoptosis in cancer cell lines.
  • Modulating the expression of proteins involved in cell cycle regulation, such as cyclin-B and cyclin-D1.

Anti-inflammatory Properties

Studies have reported that the compound can:

  • Inhibit pro-inflammatory cytokines (IL-1β, IL-6) and enzymes (COX-2).
  • Modulate NF-κB pathways, reducing inflammation in various models.

Antioxidant Activity

The compound has shown potential as an antioxidant by:

  • Reducing reactive oxygen species (ROS) production.
  • Enhancing the activity of antioxidant enzymes like superoxide dismutase and catalase.

Case Studies

  • Synthesis and Biological Evaluation :
    A study focused on synthesizing bicyclic β-amino acids derived from bicyclo[2.2.2]octane highlighted their role in drug design. These derivatives exhibited significant biological activities, including anticancer effects and modulation of neurotransmitter systems .
  • Development of Enzyme Inhibitors :
    Research has indicated that this compound derivatives can serve as effective enzyme inhibitors for targets involved in metabolic diseases . These compounds were synthesized through novel methods that enhance their bioavailability and efficacy.
  • Pharmacological Studies :
    Various pharmacological studies have assessed the impact of this compound on cancer cell lines, demonstrating its ability to induce apoptosis and inhibit tumor growth through multiple pathways .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AntiproliferativeInduces apoptosis; affects cell cycle proteins
Anti-inflammatoryInhibits cytokines; modulates NF-κB
AntioxidantReduces ROS; enhances antioxidant enzyme activity
Enzyme inhibitionTargets metabolic enzymes; potential drug candidates

Properties

IUPAC Name

bicyclo[2.2.2]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQDVVELGHZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338616
Record name Bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-42-6
Record name Bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

300 mg of 5,5,6,6-tetramethyl-2-(4-nitrophenoxy)-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide and 163 mg of 1-aminobicyclo[2.2.2]octane hydrochloride were dissolved in a mixture of 5 ml of dichloromethane and 0.38 ml of N,N-diisopropylethylamine, and the mixture was stirred at room temperature for 72 hours. Subsequently, the reaction solution was concentrated by rotary evaporation and the residue was purified in a purification laboratory by means of preparative HPLC. After lyophilization of the product-containing fractions, the product (166 mg) was thus obtained with a molecular weight of 314.5 g/mol (C15H26N2O3S); MS (ESI): m/e=315 (M+H+).
Name
5,5,6,6-tetramethyl-2-(4-nitrophenoxy)-5,6-dihydro-1,4,3-oxathiazine 4,4-dioxide
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 2
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 3
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 4
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 5
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 6
Bicyclo[2.2.2]octan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.